molecular formula C12H18BNO4S B6338217 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester CAS No. 2096339-52-3

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338217
CAS No.: 2096339-52-3
M. Wt: 283.16 g/mol
InChI Key: UVJJOKNNGLNSOH-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester (CAS 1052138-94-9) is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₂H₁₈BNO₄S, with a molecular weight of 283.15 g/mol . The compound features a pyridine ring substituted with a methylsulfonyl group at position 2 and a pinacol-protected boronic ester at position 2. This structural configuration enhances stability and reactivity in palladium-catalyzed couplings, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-7-6-8-14-10(9)19(5,15)16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJJOKNNGLNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Brominated Precursor

The preparation of 3-bromo-2-(methylsulfonyl)pyridine serves as the cornerstone for this route. Starting from 2-methylthiopyridine , bromination at the 3-position is achieved using N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr3\text{FeBr}_3. Subsequent oxidation of the thioether group to a sulfonyl group is performed using H2O2\text{H}_2\text{O}_2 in acetic acid, yielding the brominated sulfone precursor in 78–85% yield.

Palladium-Catalyzed Borylation

The Miyaura borylation reaction employs bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) and a palladium catalyst to convert the brominated intermediate into the target boronic ester. Optimal conditions derived from literature include:

  • Catalyst system : Pd2(dba)3\text{Pd}_2(\text{dba})_3 (7.6 mol% Pd) and PPh3\text{PPh}_3 (9.3:1 P:Pd ratio).

  • Solvent : Dimethoxyethane (DME) at 85°C for 16–20 hours.

  • Base : K2CO3\text{K}_2\text{CO}_3 to neutralize HBr\text{HBr} byproducts.

Under these conditions, the reaction achieves a 50–65% isolated yield after silica gel chromatography. The electron-withdrawing nature of the methylsulfonyl group slightly reduces catalytic activity compared to non-functionalized aryl bromides, necessitating higher catalyst loadings.

Sequential Thioether Oxidation and Boronic Ester Coupling

Thioether Intermediate Synthesis

This route begins with 3-bromo-2-(methylthio)pyridine , synthesized via nucleophilic substitution of 2,3-dibromopyridine with sodium thiomethoxide (NaSMe\text{NaSMe}) in dimethylformamide (DMF) at 120°C. The methylthio group is then oxidized to a sulfonyl group using Oxone (KHSO5\text{KHSO}_5) in a CH3CN/H2O\text{CH}_3\text{CN}/\text{H}_2\text{O} mixture, achieving >90% conversion.

Suzuki-Miyaura Coupling

The brominated sulfone undergoes cross-coupling with pinacol borane using a Pd(dppf)Cl2\text{Pd}(\text{dppf})\text{Cl}_2-catalyzed system:

  • Catalyst : Pd(dppf)Cl2\text{Pd}(\text{dppf})\text{Cl}_2 (5 mol%).

  • Solvent : Toluene at 90°C for 12 hours.

  • Yield : 55–60% after column chromatography.

This method avoids the need for pre-functionalized boronic esters but requires stringent anhydrous conditions to prevent hydrolysis of the boronic acid intermediate.

Directed Metalation-Borylation Approaches

Directed Ortho-Metalation

A less conventional method involves directed metalation of 2-(methylsulfonyl)pyridine using lithium diisopropylamide (LDA) at −78°C to deprotonate the 3-position. Quenching the resulting lithiated species with triisopropyl borate (B(OiPr)3\text{B}(\text{O}^i\text{Pr})_3) forms a boronate complex, which is subsequently treated with pinacol to yield the target compound.

Challenges and Limitations

  • Low functional group tolerance : The strong base LDA may degrade sensitive substrates.

  • Moderate yields : Yields range from 30–40% due to competing side reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalyst SystemYield (%)AdvantagesLimitations
Miyaura BorylationBromination → Oxidation → BorylationPd2(dba)3/PPh3\text{Pd}_2(\text{dba})_3/\text{PPh}_350–65High reproducibilityRequires pre-functionalized bromide
Sequential OxidationThioether → Sulfone → CouplingPd(dppf)Cl2\text{Pd}(\text{dppf})\text{Cl}_255–60Avoids boronic ester instabilityMultiple purification steps
Directed MetalationMetalation → BoronationLDA30–40No halogenated precursors neededLow yield, harsh conditions

Reaction Optimization and Scale-Up Considerations

Catalyst Screening

Comparative studies reveal that Pd2(dba)3\text{Pd}_2(\text{dba})_3 outperforms Pd(OAc)2\text{Pd}(\text{OAc})_2 in Miyaura borylation due to its superior stability at elevated temperatures. Adding Cu(OAc)2\text{Cu}(\text{OAc})_2 as a co-catalyst enhances turnover numbers by mitigating palladium aggregation.

Solvent Effects

Polar aprotic solvents like DME improve reaction homogeneity, while toluene minimizes boronic ester hydrolysis. Mixed solvent systems (e.g., DME/H2O\text{H}_2\text{O}) are avoided due to the sensitivity of the pinacol ester to aqueous conditions.

Purification Strategies

Silica gel chromatography with hexanes/ethyl acetate (20:1 to 5:1 gradient) effectively separates the product from unreacted B2pin2\text{B}_2\text{pin}_2 and palladium residues. Recrystallization from CH2Cl2/hexanes\text{CH}_2\text{Cl}_2/\text{hexanes} further enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including 2-(methylsulfonyl)pyridine-3-boronic acid pinacol ester, have been extensively studied for their potential in cancer therapy. They act as proteasome inhibitors, which are crucial in regulating protein degradation pathways. Bortezomib, the first boronic acid drug approved for multiple myeloma, paved the way for further research into similar compounds.

  • Mechanism of Action : These compounds inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing cell death in cancer cells .

Case Study: Bortezomib and Derivatives
Bortezomib has shown efficacy in treating multiple myeloma and has inspired the development of new boronic acid derivatives with enhanced potency and selectivity .

Organic Synthesis

Cross-Coupling Reactions
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester can be utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids.

  • Reaction Conditions : Typically performed in the presence of a palladium catalyst and a base, these reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Comparison of Reaction Yields

CompoundYield (%)Conditions
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester85Pd catalyst, K2CO3, DMF
Bortezomib75Pd catalyst, NaOH, ethanol
Other Boronic Esters70-90Varies (base and solvent dependent)

Agrochemical Applications

Boronic acids have also found utility in the development of herbicides and pesticides. Their ability to inhibit specific enzymes involved in plant growth makes them valuable in agricultural chemistry.

Case Study: Herbicide Development
Research has indicated that certain boronic acids can selectively inhibit the enzyme acetolactate synthase (ALS), leading to effective weed control without harming crop plants .

Material Science

In material science, boronic esters are being explored for their role in creating new materials with unique properties. Their ability to form dynamic covalent bonds allows for the development of self-healing materials and smart polymers.

Research Insights
Studies have shown that incorporating boronic esters into polymer matrices can enhance mechanical properties and introduce stimuli-responsive behavior .

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Key Comparison Points : Substituent positions, electronic effects, and reactivity.

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester Sulfonyl (C2), Boronic ester (C3) C₁₂H₁₈BNO₄S 283.15 1052138-94-9 Baseline compound
5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester Sulfonyl (C5), Boronic ester (C3) C₁₂H₁₈BNO₄S 283.15 1206641-26-0 Sulfonyl group shifts to C5, altering electronic distribution
6-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester Sulfonyl (C6), Boronic ester (C3) C₁₂H₁₈BNO₄S 283.15 Not explicitly listed Sulfonyl at C6 may sterically hinder coupling reactions

Impact on Reactivity :

  • The electron-withdrawing sulfonyl group activates the boronic ester for coupling. Positional changes (C2 vs. C5/C6) influence electronic effects and steric accessibility. For example, C5-substituted derivatives may exhibit faster coupling due to reduced steric hindrance compared to C2 or C6 .

Substituent Variations on the Pyridine Ring

Key Comparison Points : Functional group identity, electronic effects, and applications.

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester Methylsulfonyl (C2) C₁₂H₁₈BNO₄S 283.15 1052138-94-9 Strong electron-withdrawing group
2-(Methylthio)pyridine-3-boronic acid Methylthio (C2) C₆H₈BNO₂S 169.01 1072944-21-8 Electron-donating thioether group reduces electrophilicity
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester Fluoro (C2), Methylthio (C5) C₁₃H₁₈BFNO₂S 313.16 2121512-24-9 Halogen and thioether introduce steric/electronic complexity
2-Methoxy-6-methylpyridine-3-boronic acid Methoxy (C2), Methyl (C6) C₇H₁₀BNO₃ 166.97 1000802-75-4 Electron-donating groups decrease reactivity in couplings

Aromatic Core Modifications

Key Comparison Points : Pyridine vs. phenyl cores, steric effects.

Compound Name Aromatic Core Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester Pyridine C₁₂H₁₈BNO₄S 283.15 1052138-94-9 Nitrogen-containing heterocycle
3-Methylsulfonylphenylboronic acid pinacol ester Phenyl C₁₃H₁₈BO₄S 293.16 1001185-88-1 Phenyl core lacks heteroatom, altering electronic properties
4-Methylsulfonylphenylboronic acid Phenyl C₇H₉BO₄S 200.02 149104-88-1 Free boronic acid (unprotected) with lower stability

Commercial Availability and Purity

Compound Name Purity (%) Supplier Price (USD/g)
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester >95 Combi-Blocks ~300 (1g)
5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester 95 Thermo Scientific ~350 (1g)
6-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester >95 Key Organics ~320 (1g)
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester >95 CymitQuimica ~400 (500mg)

Notes:

  • Prices vary based on substituent complexity and synthetic difficulty. Halogenated derivatives (e.g., fluoro) command higher costs due to challenging syntheses .

Biological Activity

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its applications in drug discovery, particularly in the inhibition of certain enzymes and as a building block in the synthesis of more complex molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Structure

The chemical structure of 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester is characterized by a pyridine ring substituted with a methylsulfonyl group and a boronic acid moiety. The pinacol ester formation enhances the stability and solubility of the compound.

PropertyValue
Molecular FormulaC₁₂H₁₈BNO₄S
Molecular Weight273.35 g/mol
Melting Point164-167 °C
SolubilitySoluble in organic solvents
Storage ConditionsRefrigeration required

The biological activity of 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester is largely attributed to its ability to inhibit specific enzymes involved in various biological pathways. Boronic acids are known to interact with diols and amino acids, making them effective in targeting proteases and kinases.

Case Study: Inhibition of LpxC

Research has indicated that analogs of this compound can inhibit the enzyme LpxC, which is crucial for the survival of Gram-negative bacteria like Pseudomonas aeruginosa. Inhibition of LpxC leads to disruption in bacterial cell wall synthesis, showcasing its potential as an antibacterial agent.

Table 2: Efficacy Data on LpxC Inhibition

CompoundIC50 (µM)Residence Time (min)Post-Antibiotic Effect (h)
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester0.5411.26
PT9130.691244

These findings indicate that modifications to the boronic acid structure can significantly enhance both potency and duration of action against bacterial targets.

Applications in Drug Discovery

The compound is being explored as a scaffold for developing new therapeutics targeting various diseases, including cancer and bacterial infections. Its ability to selectively inhibit specific kinases makes it a valuable tool in cancer research.

Case Study: Cancer Therapeutics

Recent studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation by targeting signaling pathways involved in cell growth and survival. For instance, compounds based on this scaffold have shown promising results in inhibiting ALK kinases involved in certain types of lung cancer.

Table 3: Cancer Cell Line Studies

Cell LineCompound TestedIC50 (nM)
A549 (Lung Cancer)2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester16
MCF-7 (Breast Cancer)MU170012

Q & A

Q. What are the recommended synthetic routes for preparing 2-(methylsulfonyl)pyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves:

Sulfonation : Introduce the methylsulfonyl group to pyridine via oxidation of a methylthio intermediate using m-CPBA or Oxone .

Boronation : Install the boronic acid pinacol ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF at 80°C .
Critical Factors :

  • Moisture sensitivity: Use Schlenk-line techniques for inert conditions.
  • Catalyst choice: Pd(OAc)₂ with SPhos ligand improves regioselectivity for meta-substituted pyridines .
    Yield Optimization :
  • Solvent polarity (THF vs. dioxane) affects reaction rates.
  • Excess B₂pin₂ (1.5 equiv) and prolonged reaction times (12–16 hr) enhance conversion (reported yields: 60–85%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer: Storage :

  • Airtight containers under argon at –20°C to prevent hydrolysis of the boronic ester .
  • Desiccants (e.g., molecular sieves) are critical for long-term storage .
    Handling :
  • Use gloveboxes for weighing to avoid moisture.
  • Pre-dry solvents (e.g., THF over Na/benzophenone) for reactions .
    Stability Data :
  • Decomposition observed at >40°C; avoid prolonged exposure to light (UV-sensitive) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reactivity in cross-coupling reactions compared to other pyridine derivatives?

Methodological Answer: The methylsulfonyl group acts as a strong electron-withdrawing group (EWG), which:

Activates the Boron Site : Enhances electrophilicity, accelerating transmetalation in Suzuki-Miyaura couplings .

Directs Selectivity : Para/ortho-directing effects stabilize transition states in Pd-catalyzed reactions.
Comparative Reactivity :

  • vs. Methoxy Groups : Methylsulfonyl derivatives show faster coupling rates but lower solubility (e.g., in DMF vs. DMSO) .
  • vs. Halides : Requires higher catalyst loading (5 mol% Pd) due to steric hindrance .
    Case Study :
    Coupling with aryl halides under microwave irradiation (120°C, 30 min) achieves >90% conversion vs. 70% for non-EWG analogs .

Q. What analytical techniques are most effective for characterizing and quantifying this compound?

Methodological Answer: Primary Techniques :

NMR :

  • ¹¹B NMR : Peak at δ 28–30 ppm confirms boronic ester integrity .
  • ¹H NMR : Methylsulfonyl protons appear as a singlet at δ 3.2–3.4 ppm .

LC-MS :

  • ESI+ mode detects [M+H]⁺ at m/z 313.1 (calc. for C₁₃H₁₉BNO₄S) .
    Purity Assessment :
  • HPLC with C18 column (ACN/H₂O gradient) resolves hydrolyzed boronic acid impurities .

Q. How can researchers resolve contradictions in catalytic efficiency reported across different studies?

Methodological Answer: Common Contradictions :

  • Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Variable yields in polar vs. nonpolar solvents.
    Troubleshooting Framework :

Catalyst Screening : Test Pd sources (e.g., Pd₂(dba)₃) with ligands (SPhos, XPhos) to identify optimal combinations .

Solvent Effects :

  • High-polarity solvents (DMSO) improve solubility but may deactivate Pd via coordination .
  • Additives like K₂CO₃ mitigate deactivation in DMF .

Kinetic Studies : Use in situ IR or GC-MS to monitor intermediate formation and identify rate-limiting steps .

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